MMPP

Description

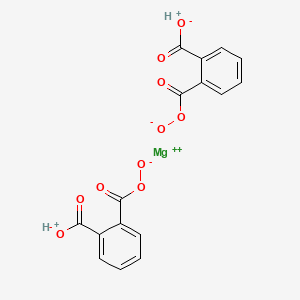

Structure

2D Structure

Properties

IUPAC Name |

magnesium;2-carboxybenzenecarboperoxoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H6O5.Mg/c2*9-7(10)5-3-1-2-4-6(5)8(11)13-12;/h2*1-4,12H,(H,9,10);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIOZZBNFRIZETM-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)O[O-].C1=CC=C(C(=C1)C(=O)O)C(=O)O[O-].[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10MgO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78948-87-5, 84665-66-7 | |

| Record name | Dihydrogen bis[monoperoxyphthalato(2-)-O1,OO1]magnesate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Magnesate(2-), bis[2-carboxybenzenecarboperoxoato(2-)-κOO,κO']-, hydrogen, hydrate (1:2:6), (T-4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.871 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM MONOPEROXYPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YN884S965H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for the compound (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol, hereafter referred to as MMPP. This novel compound has demonstrated significant potential as an anti-inflammatory and anti-cancer agent through its targeted inhibition of key signaling pathways.

Core Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, which is the formation of new blood vessels. By binding to the ATP-binding domain of VEGFR2, this compound inhibits its kinase activity, thereby suppressing downstream signaling cascades crucial for cancer progression and inflammatory responses.[1][2] Additionally, this compound has been shown to modulate other critical pathways, including STAT3 and NF-κB, further contributing to its anti-inflammatory and anti-tumor properties.[3][4][5]

Inhibition of the VEGFR2/AKT/ERK/NF-κB Signaling Pathway

This compound is a potent inhibitor of VEGFR2.[1] Its binding to the HYD-I region of the VEGFR2 ATP-binding domain, specifically forming hydrogen bonds with Cys919, leads to increased thermal stability of the receptor and a reduction in its kinase activity.[1][2] This inhibition prevents the autophosphorylation of VEGFR2 at Tyr1175, a critical step for initiating downstream signaling.[2]

The suppression of VEGFR2 activity by this compound leads to the downregulation of the PI3K/AKT and MAPK/ERK signaling pathways.[1][2] This, in turn, attenuates the activation and nuclear translocation of the transcription factor NF-κB.[1][2] NF-κB is a critical regulator of various genes involved in angiogenesis, inflammation, and cell survival, including VEGFA, VEGFR2, MMP2, and MMP9.[1][2] this compound has been shown to downregulate the mRNA expression of these NF-κB target genes.[2]

The culmination of these effects is the suppression of various angiogenic processes, including endothelial cell migration, invasion, tube formation, and the sprouting of new blood vessels.[1][2]

Anti-inflammatory Effects via NF-κB and JNK/AP-1 Pathways

This compound also demonstrates significant anti-inflammatory properties by targeting pathways initiated by lipopolysaccharide (LPS).[3] It has been shown to interfere with the binding of LPS to CD14 and MD2, which are crucial for the activation of the TLR4 signaling complex.[3] This interference leads to the suppression of downstream inflammatory cascades.

Specifically, this compound inhibits the IKK/IκBα signaling pathway, which is essential for the activation of NF-κB.[3] It also downregulates the JNK/AP-1 signaling pathway.[3][6] By inhibiting the phosphorylation of IKKα/β and IκBα, this compound prevents the nuclear translocation of the NF-κB p50 subunit.[3] Similarly, by inhibiting the phosphorylation of JNK, it reduces the translocation of c-Jun, a component of the AP-1 transcription factor.[3] The combined inhibition of these pathways leads to a reduction in the expression of pro-inflammatory mediators and cytokines.[3]

Dual Regulation of VEGFR2 and PPARγ in Cancer

In the context of breast cancer, this compound has been shown to exert its anti-cancer effects through the dual regulation of VEGFR2 and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[6] While inhibiting VEGFR2 phosphorylation, this compound enhances the transcriptional activity of PPARγ.[6] This dual action ultimately leads to the downregulation of AKT activity, resulting in growth inhibition, induction of apoptosis, and suppression of cancer cell migration and invasion.[6] The pro-apoptotic effects of this compound are evidenced by the activation of caspases 3, 8, and 9, and an increase in the pro-apoptotic protein Bax, while inhibiting the anti-apoptotic protein Bcl-2.[6]

Quantitative Data

| Parameter | Target | Cell Line/System | Value | Reference |

| Binding Affinity | IKKα | In silico | -7.1 kcal/mol | [7] |

| Binding Affinity | IKKβ | In silico | -8.2 kcal/mol | [7] |

Detailed Experimental Protocols

VEGFR2 Kinase Assay:

-

Objective: To determine the inhibitory effect of this compound on VEGFR2 kinase activity.

-

Methodology: Human umbilical vein endothelial cells (HUVECs) are treated with varying concentrations of this compound. Following treatment, cell lysates are subjected to an in vitro kinase assay using a recombinant VEGFR2 protein and a suitable substrate. The level of substrate phosphorylation is quantified, typically through radiometric or fluorescence-based methods, to determine the extent of kinase inhibition.[1][2]

Cell Migration and Invasion Assays:

-

Objective: To assess the effect of this compound on the migratory and invasive capabilities of endothelial or cancer cells.

-

Methodology:

-

Migration: A wound-healing assay or a Transwell migration assay is performed. In the wound-healing assay, a scratch is made in a confluent cell monolayer, and the rate of closure is monitored over time in the presence or absence of this compound. In the Transwell assay, cells are seeded in the upper chamber of a Transwell insert and migrate towards a chemoattractant in the lower chamber, with this compound added to the media. The number of migrated cells is quantified.[1][2][6]

-

Invasion: A Transwell invasion assay is used, where the Transwell insert is coated with a basement membrane matrix (e.g., Matrigel). The protocol is similar to the migration assay, but measures the ability of cells to degrade the matrix and invade through the membrane.[1][2][6]

-

Tube Formation Assay:

-

Objective: To evaluate the effect of this compound on the ability of endothelial cells to form capillary-like structures.

-

Methodology: HUVECs are seeded onto a layer of Matrigel in the presence of various concentrations of this compound. The formation of tube-like structures is observed and quantified using microscopy after a defined incubation period.[1][2]

Western Blot Analysis:

-

Objective: To determine the effect of this compound on the phosphorylation status and expression levels of key signaling proteins.

-

Methodology: Cells are treated with this compound for specified times. Cell lysates are then prepared, and proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for the phosphorylated and total forms of proteins of interest (e.g., VEGFR2, AKT, ERK, IκBα, JNK) and subsequently with secondary antibodies. Protein bands are visualized and quantified using chemiluminescence or fluorescence.[1][2][3][6]

NF-κB Nuclear Translocation Assay:

-

Objective: To assess the effect of this compound on the translocation of NF-κB from the cytoplasm to the nucleus.

-

Methodology: Cells are treated with this compound and a stimulant (e.g., VEGFA or LPS). Nuclear and cytoplasmic fractions are then isolated. The amount of NF-κB subunits (e.g., p50, p65) in each fraction is determined by Western blotting or through immunofluorescence staining and confocal microscopy.[1][2][3]

Molecular Docking:

-

Objective: To predict the binding mode and affinity of this compound to its target proteins.

-

Methodology: Computational molecular docking studies are performed using the crystal structures of the target proteins (e.g., VEGFR2, IKKα, IKKβ). The binding energy and interactions between this compound and the amino acid residues in the binding pocket are calculated to provide insights into the molecular basis of inhibition.[7]

References

- 1. This compound is a novel VEGFR2 inhibitor that suppresses angiogenesis via VEGFR2/AKT/ERK/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound is a novel VEGFR2 inhibitor that suppresses angiogenesis via VEGFR2/AKT/ERK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Exerts Anti-Inflammatory Effects by Suppressing MD2-Dependent NF-κB and JNK/AP-1 Pathways in THP-1 Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | STAT | VEGFR | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound Attenuates the Inflammatory Response by Suppressing ROS and Proinflammatory Cytokine and Chemokine Production in TNF-α/IFN-γ-Stimulated Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Core Chemical Properties and Structure of Magnesium Monoperoxyphthalate (MMPP): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Magnesium monoperoxyphthalate (MMPP), a versatile and stable oxidizing agent, has garnered significant attention across various scientific disciplines, including organic synthesis and drug development. This technical guide provides a comprehensive overview of its core chemical properties, structure, synthesis, and mechanisms of action, tailored for researchers and professionals in the field.

Chemical and Physical Properties

This compound is commercially available, typically as a white granular solid in its hexahydrated form.[1] Its stability and water solubility offer distinct advantages over other peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), rendering it a safer and more environmentally friendly option for a variety of chemical transformations.[2]

Below is a summary of the key quantitative data for both the anhydrous and hexahydrated forms of this compound:

| Property | Value (Anhydrous) | Value (Hexahydrate) | References |

| Molecular Formula | C₁₆H₁₀MgO₁₀ | C₁₆H₁₀MgO₁₀·6H₂O | [1][3] |

| Molecular Weight | 386.55 g/mol | 494.64 g/mol | [1][4] |

| Melting Point | Decomposes | 96 °C (decomposes) | [1][5] |

| Boiling Point | Decomposes before boiling | Decomposes before boiling | [5][6] |

| Solubility in Water | Soluble | 160 g/L (at 15 °C) | [1] |

| Solubility in Organic Solvents | Very low solubility in common organic solvents | Soluble in low molecular weight alcohols | [1][2] |

| pKa (of parent acid) | 3.32 ± 0.36 (Predicted for Monoperoxyphthalic acid) | Not Applicable | [7] |

Chemical Structure

The chemical structure of Magnesium Monoperoxyphthalate consists of a central magnesium ion (Mg²⁺) coordinated to two monoperoxyphthalate anions. Each anion contains a peroxy acid functional group (-COOOH), which is responsible for its potent oxidizing properties.

Caption: Chemical structure of Magnesium Monoperoxyphthalate.

Experimental Protocols

Synthesis of Magnesium Monoperoxyphthalate Hexahydrate

A common method for the preparation of this compound involves the reaction of phthalic anhydride with hydrogen peroxide in the presence of magnesium oxide.

Materials:

-

Phthalic anhydride

-

Hydrogen peroxide (30% aqueous solution)

-

Magnesium oxide

-

Distilled water

-

Calcium chloride (for drying)

Procedure:

-

Phthalic anhydride is added to a 30% aqueous solution of hydrogen peroxide.

-

Magnesium oxide is then added to the mixture.

-

The reaction is typically carried out at a controlled temperature, for example, between 20-25°C.

-

The resulting this compound precipitates from the solution.

-

The precipitate is collected by filtration.

-

The collected solid is dried over calcium chloride in a desiccator to yield magnesium monoperoxyphthalate hexahydrate.[7]

General Protocol for Oxidation Reactions Using this compound

The following is a general procedure for the oxidation of a substrate, such as a sulfide to a sulfoxide or an alkene to an epoxide. This protocol is adapted from the synthesis of selenones.[8]

Materials:

-

Substrate (e.g., sulfide, alkene)

-

Magnesium monoperoxyphthalate hexahydrate (this compound)

-

Anhydrous ethanol (or other suitable solvent)

-

Ethyl acetate

-

10% aqueous sodium carbonate solution

-

Anhydrous sodium sulfate

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

Dissolve the substrate in a suitable solvent (e.g., absolute ethanol) at room temperature.

-

Add this compound (typically 1.2 to 2.4 equivalents) to the solution.

-

Stir the reaction mixture vigorously and monitor the progress of the reaction by TLC.

-

Once the starting material is consumed, pour the reaction mixture into a 10% aqueous sodium carbonate solution.

-

Extract the aqueous mixture with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the oxidized product.[8]

Signaling Pathways and Mechanisms of Action

Baeyer-Villiger Oxidation of Ketones

This compound is an effective reagent for the Baeyer-Villiger oxidation, which involves the conversion of a ketone to an ester. The mechanism proceeds through the formation of a Criegee intermediate.

Caption: Baeyer-Villiger oxidation mechanism using this compound.

Epoxidation of Alkenes

This compound is also widely used for the epoxidation of alkenes to form epoxides (oxiranes). This reaction is a concerted process where the peroxy acid transfers an oxygen atom to the double bond.

Caption: Epoxidation of an alkene using this compound.

Biocidal Mechanism of Action

As an oxidizing biocide, this compound exerts its antimicrobial effects through the generation of reactive oxygen species (ROS). These highly reactive species cause non-specific oxidation of essential cellular components in microorganisms, leading to cell death. This general mechanism of action makes the development of microbial resistance less likely compared to targeted biocides.[9][10]

Caption: Conceptual diagram of the biocidal action of this compound.

Application in Drug Development

The use of oxidizing agents like this compound is pertinent to various stages of the drug development process, from discovery to formulation. Their role can range from synthesizing new chemical entities to assessing the oxidative stability of drug candidates.

Caption: Generalized workflow of this compound's role in drug development.

References

- 1. Magnesium Monoperoxyphthalate [drugfuture.com]

- 2. Magnesium monoperoxyphthalate - Wikipedia [en.wikipedia.org]

- 3. Magnesium monoperoxyphthalate | C16H10MgO10 | CID 54691831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Magnesium monoperoxyphthalate hexahydrate | C16H22MgO16 | CID 54716542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. perphthalic acid | 2311-91-3 [chemicalbook.com]

- 8. Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxidizing and non-oxidizing biocides [alvimcleantech.com]

- 10. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to the Synthesis and Applications of Magnesium Monoperoxyphthalate (MMPP)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium monoperoxyphthalate (MMPP), also known as magnesium bis(monoperoxyphthalate) hexahydrate, is a versatile and stable oxidizing agent widely employed in organic synthesis.[1][2] As a salt of an aromatic peroxyacid, this compound offers enhanced stability compared to its aliphatic counterparts.[3] It has emerged as a safer and more cost-effective alternative to other peroxyacids like meta-chloroperoxybenzoic acid (mCPBA), particularly for large-scale reactions.[2][4] This guide provides an in-depth overview of this compound's properties, synthesis, and key applications, complete with experimental protocols and mechanistic diagrams relevant to professionals in chemical research and drug development. Its utility extends from classic oxidation reactions in synthetic chemistry to applications as a bleaching agent and broad-spectrum biocide.[2][3][4]

Physicochemical and Quantitative Data

The properties of this compound, primarily in its common hexahydrate form, are summarized below. This data is essential for its handling, application in reactions, and understanding its advantages.

| Property | Data | Reference(s) |

| Chemical Name | Magnesium bis(monoperoxyphthalate) hexahydrate | [1] |

| Acronym | This compound | [1][2] |

| CAS Number | 84665-66-7 (hexahydrate) | [2] |

| Molecular Formula | C₁₆H₁₀MgO₁₀ · 6H₂O | [1] |

| Molecular Weight | 494.64 g/mol | [1] |

| Appearance | White granular solid | [1] |

| Melting Point | 93-96 °C (with decomposition) | [1] |

| Solubility | Water (15 °C): 160 g/L Alcohols: Soluble in low molecular weight alcohols Organic Solvents: Very low solubility | [1] |

| Purity (Technical Grade) | ~80% |

Synthesis and Experimental Protocols

The synthesis of this compound involves the reaction of phthalic anhydride with hydrogen peroxide in the presence of a magnesium source. Following its preparation, this compound can be used in a variety of oxidation reactions.

This protocol is a modified version of the method described in European Patent Application No. 27693, designed to enhance the formation of the crystalline product.[3]

Materials:

-

Phthalic anhydride (particulate)

-

Hydrogen peroxide (87.5% w/w)

-

Magnesium oxide

-

Ethyl acetate

-

Water

-

Reaction vessel with cooling and vigorous stirring capabilities

Procedure:

-

In a suitable reaction vessel, prepare a solution by mixing 50 mL of water and 50 mL of hydrogen peroxide (87.5% w/w) in ethyl acetate.[3]

-

Cool the solution to 10 °C and maintain this temperature.[3]

-

With vigorous stirring, introduce particulate phthalic anhydride and magnesium oxide to the solution, which will form a slurry.[3]

-

Continue the vigorous stirring at 10 °C for an extended period of 14 hours to ensure the formation of the crystalline this compound product.[3]

-

After the reaction period, the solid product can be isolated from the slurry by filtration.

-

The resulting this compound hexahydrate should be washed and dried appropriately before storage.

This compound is a highly effective reagent for the epoxidation of alkenes, a fundamental transformation in organic synthesis.[2][5]

Materials:

-

Alkene substrate

-

This compound (typically 1.0-2.5 equivalents)

-

Anhydrous, non-polar solvent (e.g., chloroform, acetone, or ethanol)[5][6][7]

-

Reaction vessel with magnetic stirring

Procedure:

-

Dissolve the alkene substrate in a suitable anhydrous solvent within a reaction flask.

-

Add this compound (technical grade, ~80%) to the solution in a single portion or portion-wise, typically using 1.0 to 2.5 equivalents depending on the substrate's reactivity.[6]

-

Stir the resulting mixture at room temperature. The reaction progress can be monitored by standard techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture will contain the epoxide product and the water-soluble magnesium phthalate by-product.[4][6]

-

To isolate the product, add water to the reaction mixture to dissolve the magnesium phthalate by-product.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude epoxide, which can be further purified by chromatography if necessary.

Key Applications and Reaction Mechanisms

This compound's primary utility lies in its function as an oxygen atom transfer (OAT) agent.[4] It is employed in several key oxidative transformations.

Major Applications:

-

Epoxidation of Alkenes: Conversion of carbon-carbon double bonds to epoxides (oxiranes).[2][4]

-

Baeyer-Villiger Oxidation: Oxidation of ketones to form esters.[2][4]

-

Heteroatom Oxidation:

The general mechanism for the epoxidation of an alkene by a peroxyacid like this compound is a concerted process where the electrophilic oxygen of the peroxy group is transferred to the nucleophilic double bond.[7]

References

- 1. Magnesium Monoperoxyphthalate [drugfuture.com]

- 2. Magnesium monoperoxyphthalate - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Magnesium Monoperoxyphthalate (this compound) [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. BJOC - Magnesium bis(monoperoxyphthalate) hexahydrate as mild and efficient oxidant for the synthesis of selenones [beilstein-journals.org]

Thermal Stability of Magnesium Monoperoxyphthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of magnesium monoperoxyphthalate (MMPP), a widely used oxidizing agent in organic synthesis and various industrial applications. Due to its peroxyacid nature, a thorough understanding of its thermal behavior is critical for safe handling, storage, and application. This document consolidates available data on the thermal decomposition of this compound, outlines relevant experimental protocols for its analysis, and presents logical workflows for thermal hazard assessment. The information herein is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this reagent.

Introduction

Magnesium monoperoxyphthalate (this compound), typically available as a hexahydrate, is a stable and water-soluble organic peroxyacid.[1] It serves as a safer alternative to other peracids like meta-chloroperoxybenzoic acid (mCPBA) for various oxidation reactions, including Baeyer-Villiger oxidations, epoxidations, and the oxidation of sulfides and amines.[1] Despite its relative stability compared to other peroxides, this compound is an energetic material that can decompose exothermically under certain conditions, posing potential thermal hazards.[2] Factors influencing its stability include temperature, light, and the presence of contaminants such as metals and reducing agents.[1] A detailed understanding of its thermal decomposition pathway and kinetics is therefore essential for risk assessment and the design of safe chemical processes.

Thermal Decomposition Profile

The thermal decomposition of magnesium monoperoxyphthalate hexahydrate is a multi-stage process primarily involving the loss of water of hydration and the subsequent breakdown of the organic peroxyacid moiety.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis of this compound hexahydrate reveals two principal stages of weight loss at temperatures below 300°C.[3] The initial weight loss, occurring at approximately 60°C, is substantial and corresponds to the release of both water of hydration and the active peroxy oxygen. This step results in the formation of amorphous magnesium hydrogen phthalate. A second, less significant weight loss is observed at around 140°C, which is attributed to the further decomposition of the organic components.[3] In the event of a fire, the decomposition products include carbon oxides and magnesium oxide.[4]

Melting and Decomposition Point

The melting point of magnesium monoperoxyphthalate has been reported to be in the range of 93-96°C, at which point it also undergoes decomposition.[5] Vigorous decomposition has been noted to occur at temperatures as low as 85°C when the material is in a closed container.[3]

Quantitative Thermal Stability Data

The following table summarizes the available quantitative data on the thermal decomposition of magnesium monoperoxyphthalate hexahydrate. It is important to note that detailed quantitative data from techniques such as Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) are not widely available in the public literature. The data presented here is compiled from existing studies.[3]

| Parameter | Value | Technique | Notes |

| Melting Point | 93-96 °C (decomposes) | Not Specified | Decomposition occurs concurrently with melting. |

| First Decomposition Stage (TGA) | ~60-80 °C | TGA | Associated with a weight loss of approximately 30%. |

| Second Decomposition Stage (TGA) | ~140 °C | TGA | Associated with a weight loss of approximately 15%. |

| Primary Solid Decomposition Product | Amorphous Magnesium Hydrogen Phthalate | XRD | Formed after the first decomposition stage. |

Experimental Protocols

The following sections describe generalized experimental methodologies for the thermal analysis of energetic materials like magnesium monoperoxyphthalate. These protocols are based on standard practices and should be adapted based on the specific equipment and safety procedures of the user's laboratory.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature-dependent mass loss of this compound and identify the stages of its thermal decomposition.

Apparatus: A calibrated thermogravimetric analyzer, capable of operating under a controlled atmosphere.

Procedure:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed into a tared TGA pan (e.g., alumina or platinum).

-

The sample is loaded into the TGA furnace.

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.

-

The sample is heated from ambient temperature to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset temperatures of decomposition and the percentage mass loss for each stage.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of this compound, including melting and decomposition, and to determine the enthalpy of decomposition.

Apparatus: A calibrated differential scanning calorimeter. For safety studies with energetic materials, high-pressure crucibles are recommended.

Procedure:

-

A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in a suitable DSC crucible (e.g., gold-plated stainless steel).

-

An empty, hermetically sealed crucible is used as a reference.

-

Both the sample and reference crucibles are placed in the DSC cell.

-

The cell is purged with an inert gas.

-

The sample is heated from ambient temperature at a constant heating rate (e.g., 5-10°C/min) to a final temperature that encompasses all thermal events of interest.

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

The resulting DSC thermogram is analyzed to determine the onset temperature, peak temperature, and enthalpy (area under the peak) of any exothermic or endothermic events.

Accelerating Rate Calorimetry (ARC)

Objective: To evaluate the thermal stability of this compound under adiabatic conditions to simulate a worst-case thermal runaway scenario.

Apparatus: An accelerating rate calorimeter.

Procedure:

-

A precisely weighed sample of this compound (typically 1-10 g) is placed in a robust, sealed sample bomb (e.g., titanium or Hastelloy).

-

The bomb is placed within the calorimeter's adiabatic chamber.

-

The system is operated in a "heat-wait-search" mode. The sample is heated in small temperature steps (e.g., 5°C), followed by a waiting period to achieve thermal equilibrium. The system then searches for any self-heating (exothermic activity) above a set sensitivity threshold (e.g., 0.02 °C/min).

-

Once an exotherm is detected, the calorimeter switches to adiabatic mode, where the temperature of the chamber is maintained at the same temperature as the sample.

-

The temperature and pressure of the sample are continuously monitored as the decomposition reaction accelerates.

-

The data is used to determine the onset temperature of self-accelerating decomposition, the self-heating rate, the adiabatic temperature rise, and the pressure generation profile.

Visualizations

Experimental Workflow for Thermal Hazard Assessment

Factors Influencing the Thermal Stability of this compound

Conclusion

Magnesium monoperoxyphthalate is a valuable oxidizing agent with a relatively stable profile for a peroxyacid. However, its potential for exothermic decomposition necessitates careful handling and a thorough understanding of its thermal properties. This guide has summarized the available data on its thermal decomposition, which primarily involves an initial loss of water and active oxygen at around 60-80°C, followed by further decomposition at higher temperatures. The provided experimental protocols for TGA, DSC, and ARC offer a framework for researchers to conduct their own thermal hazard assessments. For the safe implementation of this compound in any process, it is crucial to consider the influence of temperature, contamination, and storage conditions on its stability. Further research to quantify the decomposition kinetics and adiabatic behavior of this compound would be highly beneficial to the scientific and industrial communities.

References

- 1. 双(单过氧邻苯二甲酸)镁 六水合物 80%, technical grade | Sigma-Aldrich [sigmaaldrich.cn]

- 2. Magnesium monoperoxyphthalate hexahydrate, tech. ca 80%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. impuls.pl [impuls.pl]

- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Safe Handling of Magnesium Monoperoxyphthalate (MMPP)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Magnesium Monoperoxyphthalate (MMPP), a versatile oxidizing agent. The information is compiled to assist laboratory personnel in minimizing risks and ensuring a safe working environment.

Chemical and Physical Properties

Magnesium monoperoxyphthalate (this compound) is a water-soluble peroxy acid that serves as an efficient oxidizing agent in various organic synthesis reactions.[1] It is often considered a safer and more stable alternative to other peracids like meta-chloroperoxybenzoic acid (m-CPBA).[1] The by-product of its reactions, magnesium phthalate, is also water-soluble, which simplifies purification procedures.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₀MgO₁₀ | [2] |

| Molecular Weight | 386.55 g/mol | |

| Appearance | White granular solid | |

| Solubility | Water soluble (160 g/L at 15°C) | |

| Melting Point | 96°C (decomposes) | |

| Flash Point | 173.4 °C | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are related to its oxidizing properties and potential for irritation.

Table 2: Hazard Classification of this compound

| Hazard Class | Category | Hazard Statement |

| Organic Peroxide | Type E | Heating may cause a fire. |

| Skin Corrosion/Irritation | Category 1C | Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage. |

| Acute Toxicity (Inhalation) | Category 4 | Harmful if inhaled. |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory tract irritation) | May cause respiratory irritation. |

Source: Compiled from multiple Safety Data Sheets.

Hazard Summary Diagram

Caption: A summary of the primary hazards associated with this compound and the corresponding general precautions.

Toxicological Information

However, a study on the human health impacts of this compound when used as a bleach in the denim industry determined that it has high inhibitory activity against pathogenic microorganisms at low doses. The same study also concluded that this compound did not show cytotoxic activity against eukaryotic cells in the range of 1 µg/mL to 1 mg/mL.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed. The following table provides general PPE recommendations.

Table 3: Recommended Personal Protective Equipment (PPE) for Handling this compound

| Body Part | Recommended PPE | Specifications |

| Eyes/Face | Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards. | ANSI Z87.1 compliant. |

| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat or chemical-resistant apron. | Ensure gloves are compatible with this compound. |

| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for particulates may be required. | Follow OSHA 29 CFR 1910.134 for respirator use. |

PPE Selection Workflow

Caption: A workflow diagram for selecting the appropriate Personal Protective Equipment (PPE) when handling this compound.

Storage Requirements

This compound should be stored in a cool, dry, and well-ventilated area away from incompatible materials.

-

Keep containers tightly closed.

-

Store away from heat, sparks, and open flames.

-

Avoid contact with combustible materials, reducing agents, and strong acids or bases.

-

Store in a designated area for oxidizing agents.

Emergency Procedures

First Aid Measures

Table 4: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention. |

Spill and Leak Procedures

-

Evacuate the area.

-

Wear appropriate PPE.

-

For small spills: Carefully sweep up the solid material and place it in a designated, labeled waste container. Avoid generating dust.

-

For large spills: Contain the spill and prevent it from entering drains or waterways. Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

Spill Response Workflow

Caption: A workflow for responding to a spill of this compound in a laboratory setting.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidance. Do not dispose of this compound down the drain.

Experimental Protocols

Detailed experimental protocols for the synthesis or use of this compound should always be preceded by a thorough review of the Safety Data Sheet and a comprehensive, experiment-specific risk assessment. Standard operating procedures (SOPs) should be developed and followed for all routine processes involving this compound. These SOPs should include details on weighing, transferring, reaction setup, workup, and waste disposal.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for professional safety training, a thorough review of the Safety Data Sheet (SDS), and adherence to all institutional and regulatory safety protocols.

References

Solubility of Magnesium Monoperoxyphthalate (MMPP) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Magnesium Monoperoxyphthalate (MMPP), a widely used oxidizing agent in organic synthesis. Understanding the solubility of this compound is critical for its effective application in various reaction media, optimizing reaction conditions, and ensuring efficient downstream processing. This document compiles available qualitative solubility data, outlines a general experimental protocol for quantitative solubility determination, and provides a visual representation of the experimental workflow.

Core Concepts in this compound Solubility

Magnesium monoperoxyphthalate (this compound) is a salt, a structural characteristic that significantly influences its solubility profile. Generally, this compound exhibits good solubility in polar solvents, particularly water and low molecular weight alcohols. Conversely, it demonstrates very low solubility in common non-polar organic solvents. This behavior is primarily governed by the principle of "like dissolves like," where the polar nature of this compound favors interaction with polar solvent molecules.

Qualitative Solubility of this compound

| Solvent Category | Solvent Name | Qualitative Solubility | Reference(s) |

| Polar Protic | Water | Soluble | [1][2] |

| Low Molecular Weight Alcohols (e.g., Methanol, Ethanol) | Soluble | [1] | |

| Isopropanol (i-PrOH) | Soluble | ||

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | ||

| Acetonitrile | Low Solubility | [3] | |

| Non-Polar | Common Non-Polar Organic Solvents | Very Low Solubility / Insoluble | [1] |

It is important to note that while this compound has low solubility in acetonitrile, it is effectively used as a reagent in refluxing acetonitrile for certain oxidation reactions[3]. This suggests that temperature can play a significant role in its solubility and reactivity. Due to its general insolubility in non-polar solvents, its use in such media is limited compared to more soluble oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA).

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data for this compound in a specific organic solvent, the "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound. This protocol is a foundational method in pharmaceutical and chemical research.

Objective: To determine the saturation concentration of this compound in a given organic solvent at a specified temperature.

Materials:

-

Magnesium Monoperoxyphthalate (this compound) solid

-

Organic solvent of interest

-

Sealed, temperature-controlled container (e.g., glass vial or flask with a screw cap)

-

Agitation device (e.g., orbital shaker, magnetic stirrer)

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Centrifuge

-

Syringe and chemically inert syringe filter (e.g., PTFE, 0.45 µm)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound solid to a known volume of the selected organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

-

Equilibration:

-

Place the sealed container in a temperature-controlled environment.

-

Agitate the mixture at a constant temperature for an extended period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved this compound. The exact time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved this compound remains constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the sample.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the sample through a chemically inert syringe filter to remove any remaining solid particles. This step is critical to prevent undissolved solid from artificially inflating the measured concentration.

-

-

Quantification of Solute:

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a suitable and validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate technique for this purpose.

-

A calibration curve must be generated using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Report the solubility in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L) at the specified temperature.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the equilibrium solubility of this compound in an organic solvent using the shake-flask method.

References

An In-depth Technical Guide to the Applications of (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol, hereafter referred to as MMPP, is a novel synthetic compound that has demonstrated significant potential in various therapeutic areas. This technical guide provides a comprehensive overview of the current research on this compound's applications, focusing on its anti-angiogenic, anti-inflammatory, and metabolic regulatory properties. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and development of this promising molecule.

Anti-Angiogenic Applications

This compound has been identified as a potent inhibitor of angiogenesis, the formation of new blood vessels, a critical process in tumor growth and metastasis. The primary mechanism of its anti-angiogenic activity is through the direct inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

Signaling Pathway

This compound exerts its anti-angiogenic effects by targeting the VEGFR2 signaling cascade. Upon binding to VEGFR2, this compound inhibits its kinase activity, preventing autophosphorylation and the subsequent activation of downstream pathways, including the AKT/ERK and NF-κB pathways. This disruption leads to the downregulation of genes involved in endothelial cell migration, invasion, and tube formation.

Methodological & Application

Application Notes and Protocols for the Epoxidation of Alkenes using MMPP

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium bis(monoperoxyphthalate) hexahydrate (MMPP) is a versatile and efficient reagent for the epoxidation of a wide range of alkenes. As a solid, water-soluble peroxyacid, this compound offers significant advantages over other epoxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA), including enhanced stability, safer handling, and cost-effectiveness, making it an attractive choice for both laboratory-scale synthesis and industrial applications.[1][2][3] This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound in alkene epoxidation.

Advantages of this compound

-

Stability and Safety: this compound is a non-shock-sensitive and non-deflagrating solid, which makes it safer to handle and store compared to other peroxyacids like m-CPBA, which can be explosive under certain conditions.[4][5]

-

Ease of Work-up: The main byproduct of the reaction, magnesium phthalate, is water-soluble, allowing for a simple aqueous work-up to isolate the desired epoxide.[6]

-

Cost-Effectiveness: this compound is generally less expensive to produce than m-CPBA.[1]

-

Selectivity: this compound can exhibit high chemo- and stereoselectivity in epoxidation reactions. For instance, it can selectively oxidize electron-rich double bonds in the presence of electron-deficient ones.[7][8]

Reaction Mechanism

The epoxidation of alkenes with this compound proceeds via a concerted mechanism, often referred to as the "butterfly mechanism". The alkene acts as a nucleophile, attacking the electrophilic oxygen of the peroxyacid. This concerted process involves a cyclic transition state, resulting in the syn-addition of the oxygen atom to the double bond. The stereochemistry of the starting alkene is retained in the epoxide product; a cis-alkene will yield a cis-epoxide, and a trans-alkene will yield a trans-epoxide.[4][5]

Caption: General mechanism of alkene epoxidation by this compound.

Experimental Protocols

General Protocol for Epoxidation of Alkenes using this compound

This protocol can be adapted for a variety of alkene substrates.

Materials:

-

Alkene

-

Magnesium bis(monoperoxyphthalate) hexahydrate (this compound) (typically 1.1-1.5 equivalents)

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane, chloroform)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of the alkene (1.0 eq.) in the chosen anhydrous solvent (a typical concentration is 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar, add this compound (1.1-1.5 eq.) portion-wise at room temperature. For temperature-sensitive substrates, the reaction can be cooled in an ice bath.

-

Reaction Monitoring: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the substrate's reactivity) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess peroxide. Stir for 15-20 minutes.

-

Work-up:

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove the phthalic acid byproduct.

-

Wash with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude epoxide.

-

Purification: If necessary, purify the crude product by column chromatography on silica gel.

Specific Protocol: Epoxidation of Unsaturated Steroids

A protocol for the fast and efficient epoxidation of homoallylic and allylic steroidal olefins has been developed using this compound.

Procedure:

-

Dissolve the unsaturated steroid in acetonitrile (CH3CN).

-

Add this compound as a suspension to the solution.

-

Reflux the reaction mixture.

-

Monitor the reaction to completion.

-

Perform an aqueous work-up to isolate the epoxidized steroid. This method has been shown to be chemoselective for the 5,6-position in certain steroids.

Quantitative Data

The following tables summarize the reaction conditions and yields for the epoxidation of various alkenes using this compound.

Table 1: Epoxidation of Terpenes

| Alkene | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereoselectivity (major isomer) |

| (R)-(-)-Carvone | Dichloromethane | 0 | 16 | - | Selectively epoxidizes the external double bond[7] |

| α-Pinene | Acetonitrile | 50 | 0.3 | ~100 (selectivity) | - |

| β-Pinene | Acetonitrile | 18-22 | - | 76 | - |

| Limonene | - | - | - | - | Can be epoxidized, but diastereoselectivity can be an issue[9] |

Table 2: Epoxidation of Other Cyclic and Acyclic Alkenes

| Alkene | Solvent | Temperature (°C) | Time | Yield (%) |

| Cyclohexene | - | - | - | - |

| Styrene | Acetonitrile | 75 | 1.5 | 86.9 (selectivity) |

| 1-Octene | - | - | - | - |

| trans-2-Pentene | Chloroform | - | - | - |

Logical Workflow for an Epoxidation Experiment

The following diagram illustrates a typical workflow for planning and executing an alkene epoxidation experiment using this compound.

Caption: Experimental workflow for alkene epoxidation with this compound.

Applications in Drug Development

The synthesis of epoxides is a crucial step in the development of many pharmaceutical compounds. Epoxides are versatile intermediates that can be opened by various nucleophiles to introduce new functional groups with specific stereochemistry. The stability, safety, and cost-effectiveness of this compound make it a valuable tool for medicinal chemists and process development scientists in the pharmaceutical industry. For example, the selective epoxidation of complex molecules like steroids highlights its utility in synthesizing bioactive compounds.[10]

Conclusion

This compound is a highly effective and practical reagent for the epoxidation of alkenes. Its favorable safety profile, ease of use, and generally high yields make it a superior alternative to other peroxyacids in many synthetic applications. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug development to effectively utilize this compound for the preparation of epoxides.

References

- 1. Magnesium monoperoxyphthalate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 4. Magnesium monoperoxyphthalate (this compound) epoxidizes alkenes much like... | Study Prep in Pearson+ [pearson.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Synthesis of Carvone Derivatives and In Silico and In Vitro Screening of Anti-Inflammatory Activity in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Baeyer-Villiger Oxidation using MMPP

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of Magnesium monoperoxyphthalate (MMPP) in the Baeyer-Villiger oxidation. This reaction is a cornerstone of synthetic organic chemistry, enabling the conversion of ketones to esters and cyclic ketones to lactones, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. This compound offers a safer, more stable, and cost-effective alternative to traditional peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA).[1]

Introduction to this compound in Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation, first reported by Adolf von Baeyer and Victor Villiger in 1899, is a powerful tool for oxygen insertion adjacent to a carbonyl group. The reaction proceeds via the "Criegee intermediate," formed by the nucleophilic addition of a peroxyacid to the ketone. This is followed by a concerted migration of a substituent to the peroxide oxygen, leading to the ester or lactone product.

Magnesium monoperoxyphthalate (this compound) is a water-soluble, stable, and safe-to-handle peroxy acid, making it an attractive reagent for large-scale applications.[1][2] Its use in a water-free medium, such as acetonitrile, has been shown to be highly effective for the Baeyer-Villiger oxidation of a variety of cyclic ketones, affording the corresponding lactones in high yields.[3]

Key Advantages of this compound:

-

Enhanced Safety: this compound is a free-flowing white powder that is significantly safer to handle than m-CPBA, which can be shock-sensitive and potentially explosive.[3]

-

Increased Stability: It exhibits greater stability, allowing for easier storage and handling.[1]

-

Cost-Effectiveness: this compound is generally less expensive to produce compared to m-CPBA.[1]

-

Simplified Work-up: The resulting magnesium phthalate byproduct is water-soluble, facilitating its removal during aqueous work-up procedures.[2]

Reaction Mechanism

The generally accepted mechanism for the Baeyer-Villiger oxidation involves the following key steps:

Caption: General mechanism of the Baeyer-Villiger oxidation.

Experimental Protocols

The following protocols are based on the successful application of this compound in acetonitrile for the synthesis of lactones from cyclic ketones.[3] Two general methods are provided, differing in the mode of this compound addition.

Materials and Equipment:

-

Magnesium monoperoxyphthalate hexahydrate (this compound, ~80% purity)

-

Substituted or unsubstituted cycloalkanone

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Water bath or heating mantle

-

Standard glassware for work-up (separatory funnel, beakers, etc.)

-

Sodium bicarbonate (saturated aqueous solution)

-

Sodium chloride (saturated aqueous solution - brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Protocol 1: Method A (Single Addition of this compound)

This method is suitable for less reactive ketones or when a higher concentration of the oxidant is desired from the outset.

-

Reaction Setup: To a stirred solution of the cycloalkanone (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add this compound (1.5 mmol) in one portion at room temperature.

-

Reaction Monitoring: Stir the resulting milky suspension at the desired temperature (e.g., room temperature or reflux). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion of the reaction, pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate solution to quench any unreacted this compound.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude lactone by silica gel column chromatography.

Protocol 2: Method B (Portion-wise Addition of this compound)

This method is advantageous for more reactive ketones to control the reaction exotherm.

-

Reaction Setup: To a stirred solution of the cycloalkanone (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add this compound (1.5 mmol) in three equal portions at 1-hour intervals at the desired temperature.

-

Reaction Monitoring: After the final addition, continue to stir the reaction mixture and monitor its progress by TLC or GC.

-

Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

General Experimental Workflow

Caption: General workflow for this compound-mediated Baeyer-Villiger oxidation.

Quantitative Data

The following tables summarize the results obtained for the Baeyer-Villiger oxidation of various cycloalkanones using this compound in acetonitrile, as reported by Hirano et al.[3]

Table 1: Oxidation of Unsubstituted and Monosubstituted Cyclohexanones

| Entry | Substrate | Method | Time (h) | Yield (%) | Product(s) and Ratio |

| 1 | Cyclohexanone | A | 6 | 90 | ε-Caprolactone |

| 2 | 2-Methylcyclohexanone | B | 6 | 85 | 7-Methyl- and 3-Methyloxepan-2-one (78:22) |

| 3 | 3-Methylcyclohexanone | B | 6 | 88 | 4-Methyl- and 6-Methyloxepan-2-one (55:45) |

| 4 | 4-Methylcyclohexanone | B | 6 | 92 | 5-Methyloxepan-2-one |

| 5 | 4-tert-Butylcyclohexanone | B | 6 | 95 | 5-tert-Butyloxepan-2-one |

Table 2: Oxidation of Other Cyclic Ketones

| Entry | Substrate | Method | Time (h) | Yield (%) | Product |

| 6 | Cyclopentanone | A | 8 | 75 | δ-Valerolactone |

| 7 | Norcamphor | B | 8 | 73 | Mixture of lactones |

Regioselectivity

The regioselectivity of the Baeyer-Villiger oxidation is dependent on the migratory aptitude of the substituents on the carbonyl carbon. In the case of unsymmetrical ketones, the more substituted carbon atom generally migrates preferentially. For example, in the oxidation of 2-methylcyclohexanone (Table 1, Entry 2), the tertiary carbon migrates preferentially, leading to 7-methyl-oxepan-2-one as the major product.[3]

Conclusion

This compound in acetonitrile provides a facile, selective, and high-yielding method for the Baeyer-Villiger oxidation of cyclic ketones to their corresponding lactones.[3] The operational simplicity, enhanced safety profile, and cost-effectiveness of this compound make it a valuable reagent for both academic research and industrial applications in drug development and fine chemical synthesis.

References

Application of Magnesium Monoperoxyphthalate (MMPP) in the Oxidation of Sulfides to Sulfones

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of sulfides to sulfones is a fundamental transformation in organic synthesis, with the resulting sulfone moiety being a key structural component in numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Magnesium monoperoxyphthalate (MMPP) has emerged as a valuable reagent for this conversion due to its stability, safety, and high efficiency.[2] this compound is a water-soluble peroxy acid that offers advantages over other oxidizing agents, such as meta-chloroperoxybenzoic acid (mCPBA), including a lower cost and increased stability.[2] This document provides detailed application notes and protocols for the use of this compound in the oxidation of sulfides to sulfones, targeting researchers, scientists, and professionals in drug development.

The oxidation of a sulfide to a sulfone using this compound proceeds through an intermediate sulfoxide. The chemoselectivity of the reaction, yielding either the sulfoxide or the sulfone, can be controlled by the stoichiometry of the this compound used.[1] Typically, one equivalent of this compound will produce the sulfoxide, while two or more equivalents will drive the reaction to the corresponding sulfone.[1][3] This method is notable for its mild reaction conditions and tolerance of various functional groups, making it a versatile tool in organic synthesis.

Data Presentation: A Comparative Summary of this compound in Sulfide to Sulfone Oxidation

The following table summarizes the quantitative data from various studies on the oxidation of different sulfide substrates to their corresponding sulfones using this compound. This allows for a clear comparison of reaction conditions and yields.

| Entry | Substrate (Sulfide) | Molar Ratio (Sulfide:this compound) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Thioanisole | 1:2.2 | Dichloromethane | 40 | 3 | 95 |

| 2 | Diphenyl sulfide | 1:2.2 | Dichloromethane | 40 | 4 | 96 |

| 3 | Dibenzyl sulfide | 1:2.2 | Dichloromethane | 40 | 2.5 | 98 |

| 4 | 4-Chlorothioanisole | 1:2.2 | Dichloromethane | 40 | 3.5 | 94 |

| 5 | 4-Methylthioanisole | 1:2.2 | Dichloromethane | 40 | 2 | 97 |

| 6 | 2-Methylthioanisole | 1:2.2 | Dichloromethane | 40 | 2.5 | 96 |

| 7 | Thianthrene | 1:4.4 | Dichloromethane | 40 | 5 | 92 (disulfone) |

| 8 | 4-Nitrothioanisole | 1:2.2 | Dichloromethane | 40 | 6 | 90 |

Data compiled from Ali, M. H., & Bohnert, G. J. (1998). Chemoselective Oxidation of Sulfides to Sulfones with Magnesium Monoperoxyphthalate (this compound) On Silica Gel Support in Methylene Chloride. Synthetic Communications, 28(16), 2983-2998.

Experimental Protocols

This section provides a detailed methodology for the oxidation of sulfides to sulfones using this compound on a silica gel support, adapted from established procedures.

Materials:

-

Sulfide substrate

-

Magnesium monoperoxyphthalate (this compound), technical grade (80%)

-

Silica gel (MN-Kieselgel 60, 0.04-0.063 mm mesh)

-

Dichloromethane (CH₂Cl₂), reagent grade

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Protocol for the Oxidation of Thioanisole to Methyl Phenyl Sulfone:

-

Preparation: To a 100 mL round-bottom flask, add hydrated silica gel (5 g).

-

Reagent Addition: Add magnesium monoperoxyphthalate (this compound) (2.2 molar equivalents relative to the sulfide) to the flask containing the silica gel.

-

Reaction Mixture: In a separate beaker, dissolve thioanisole (1.0 g, 8.05 mmol) in dichloromethane (50 mL). Add this solution to the round-bottom flask containing the silica gel and this compound.

-

Reaction Conditions: Equip the flask with a magnetic stir bar and a reflux condenser. Heat the mixture to 40°C with vigorous stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 3 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solids (silica gel and magnesium phthalate by-product) by filtration.

-

Isolation of Product: Wash the solid residue with fresh dichloromethane (2 x 20 mL). Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is often pure or nearly pure. If necessary, further purification can be achieved by recrystallization or column chromatography.

Visualizations: Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the proposed mechanism for the oxidation of sulfides to sulfones by this compound and the general experimental workflow.

Caption: Proposed reaction mechanism for this compound oxidation.

Caption: Experimental workflow for sulfide to sulfone oxidation.

Applications in Drug Development

The sulfone group is a common functional group in a variety of pharmaceuticals due to its ability to act as a hydrogen bond acceptor and its metabolic stability. The this compound-mediated oxidation of sulfides provides a reliable method for the synthesis of sulfone-containing active pharmaceutical ingredients (APIs) and their intermediates.

While specific examples of large-scale drug synthesis using this compound are not always publicly detailed, the methodology is highly applicable. For instance, the synthesis of certain anti-inflammatory drugs, anticonvulsants, and antibiotics that contain a sulfone moiety could potentially utilize this oxidation method. The mild conditions and high chemoselectivity are particularly advantageous when dealing with complex molecules with multiple functional groups that are sensitive to harsher oxidizing agents. The straightforward procedure and the use of a relatively safe and inexpensive reagent make it an attractive option for process development in the pharmaceutical industry.

References

Application Notes and Protocols for Magnesium Monoperoxyphthalate (MMPP) in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium monoperoxyphthalate (MMPP) is a versatile, safe, and efficient oxidizing agent for a variety of transformations in organic synthesis. This document provides detailed protocols for three key applications of this compound: the epoxidation of alkenes, the Baeyer-Villiger oxidation of ketones, and the selective oxidation of sulfides to sulfoxides and sulfones. Its superior stability, cost-effectiveness, and the convenient removal of its water-soluble byproduct make it an attractive alternative to other peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA).

Introduction to Magnesium Monoperoxyphthalate (this compound)

Magnesium monoperoxyphthalate (this compound), with the chemical formula C₁₆H₁₀MgO₁₀, is a water-soluble peroxy acid widely employed as an oxidant in organic chemistry.[1][2][3] It offers several advantages over traditional oxidizing agents, including increased stability, lower production cost, and enhanced safety for both small and large-scale reactions.[1][2] A significant practical benefit of using this compound is that its byproduct, magnesium phthalate, is soluble in water, which greatly simplifies the reaction work-up and product purification process.[1]

This compound is a versatile reagent capable of effecting a range of oxidative transformations, most notably:

-

Epoxidation of Alkenes: Conversion of carbon-carbon double bonds to epoxides.[1][2]

-

Baeyer-Villiger Oxidation: Oxidation of ketones to esters or lactones.[1][2]

-

Oxidation of Sulfides: Selective oxidation of sulfides to either sulfoxides or sulfones.[1][2]

This document provides detailed experimental protocols for these key reactions, along with quantitative data to demonstrate the broad applicability and efficiency of this compound.

Safety and Handling

While this compound is considered safer than many other peroxy acids, it is still a strong oxidizing agent and should be handled with appropriate care.[2] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. This compound should be stored in a cool, dry place away from combustible materials.

Experimental Protocols

Epoxidation of Alkenes

The epoxidation of alkenes with this compound proceeds via a concerted mechanism, often referred to as the "butterfly" mechanism, where an oxygen atom is transferred from the peroxy acid to the double bond.[1]

General Experimental Workflow for Epoxidation

Caption: General workflow for the epoxidation of alkenes using this compound.

Protocol 3.1.1: Epoxidation of Cyclohexene

-

To a solution of cyclohexene (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 mmol) portion-wise at room temperature.

-

Stir the resulting suspension at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the insoluble magnesium phthalate.

-

Wash the solid with acetonitrile (2 x 5 mL).

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford cyclohexene oxide.

Quantitative Data for Epoxidation of Alkenes

| Substrate | Solvent | This compound (equiv.) | Temp (°C) | Time (h) | Yield (%) |

| Cyclohexene | CH₃CN | 1.2 | rt | 2 | 95 |

| 1-Octene | CH₂Cl₂ | 1.5 | rt | 4 | 88 |

| (E)-Stilbene | CH₃CN | 1.3 | reflux | 3 | 92 |

| Cholesterol | CH₃CN | 2.0 | reflux | 5 | 85[4] |

| Δ⁵-Steroids | CH₃CN | - | reflux | - | High[5] |

Baeyer-Villiger Oxidation of Ketones

The Baeyer-Villiger oxidation with this compound involves the insertion of an oxygen atom adjacent to a carbonyl group, converting ketones to esters and cyclic ketones to lactones. The reaction proceeds through the formation of a Criegee intermediate.[6][7] The migratory aptitude of the substituents generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[8]

Mechanism of Baeyer-Villiger Oxidation

Caption: Simplified mechanism of the Baeyer-Villiger oxidation with this compound.

Protocol 3.2.1: Oxidation of 4-tert-Butylcyclohexanone

-

In a round-bottom flask, dissolve 4-tert-butylcyclohexanone (1.0 mmol) in acetonitrile (15 mL).

-

Add this compound (1.5 mmol) to the solution and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture to remove the solid byproduct and wash the solid with acetonitrile (2 x 5 mL).

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the corresponding lactone.

Quantitative Data for Baeyer-Villiger Oxidation of Cyclic Ketones

| Substrate | Solvent | This compound (equiv.) | Temp (°C) | Time (h) | Yield (%) |

| Cyclohexanone | CH₃CN | 1.1 | rt | 3 | 90 |

| 4-tert-Butylcyclohexanone | CH₃CN | 1.5 | rt | 5 | 88 |

| Adamantanone | CH₃CN | 1.5 | reflux | 6 | 92 |

| 3-Methylcyclohexanone | H₂O/CH₂Cl₂ | - | 30 | 24 | 52[9] |

Selective Oxidation of Sulfides

This compound can selectively oxidize sulfides to either sulfoxides or sulfones, depending on the stoichiometry of the oxidant used.[10] Generally, one equivalent of this compound yields the sulfoxide, while two or more equivalents lead to the sulfone.

Mechanism of Sulfide Oxidation

Caption: Stepwise oxidation of sulfides to sulfoxides and sulfones using this compound.

Protocol 3.3.1: Oxidation of Diphenyl Sulfide to Diphenyl Sulfoxide

-

Dissolve diphenyl sulfide (1.0 mmol) in a mixture of dichloromethane (10 mL) and methanol (2 mL).

-